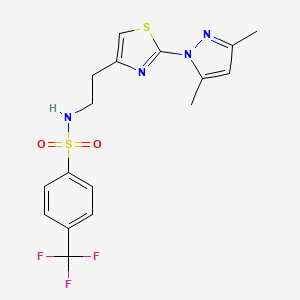

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-(2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazole core linked to a 3,5-dimethylpyrazole moiety via an ethyl chain. The benzenesulfonamide group is substituted with a trifluoromethyl (-CF₃) group at the para position, imparting electron-withdrawing properties that may influence reactivity or biological activity. Structural confirmation relies on techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, which are standard for characterizing heterocyclic sulfonamides .

Properties

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O2S2/c1-11-9-12(2)24(23-11)16-22-14(10-27-16)7-8-21-28(25,26)15-5-3-13(4-6-15)17(18,19)20/h3-6,9-10,21H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZKEOQQLKISAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings on its biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of 430.46 g/mol. Its structure features a thiazole moiety linked to a pyrazole group and a trifluoromethylbenzenesulfonamide, which are significant in determining its biological properties.

Anticancer Activity

Recent studies indicate that compounds containing pyrazole and thiazole moieties exhibit notable anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines:

- MCF7 (breast cancer) : Compounds similar to the target compound demonstrated growth inhibition with an IC50 value of 3.79 µM.

- NCI-H460 (lung cancer) : The same class of compounds showed IC50 values ranging from 0.75 to 4.21 µM against this cell line, indicating potent antiproliferative effects .

The compound under review may share similar mechanisms of action due to its structural analogies with these active derivatives.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Compounds with similar structures have been tested for their ability to inhibit inflammatory mediators:

- IC50 values for anti-inflammatory activity have been reported as low as 54.65 µg/mL for standard drugs like diclofenac sodium .

- Compounds featuring the thiazole and pyrazole frameworks have shown promising results in reducing inflammation in various models, suggesting that the target compound could exhibit comparable efficacy.

Antimicrobial Activity

The antimicrobial activity of compounds related to the target structure has also been explored. Pyrazole derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects:

- Some derivatives showed effective inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .

- This suggests that the compound may possess similar antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Case Studies and Research Findings

A summary of relevant case studies is presented in the following table:

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, although specific pathways are still under investigation .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of cell cycle regulators. For instance, in vitro studies have demonstrated that the compound can significantly reduce the viability of several cancer cell lines, including breast and colon cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of up to 15 mm at a concentration of 100 µg/mL, suggesting strong antibacterial activity compared to standard antibiotics like penicillin.

Case Study 2: Cancer Cell Apoptosis

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis, evidenced by increased Annexin V staining and activation of caspases 3 and 7 .

Therapeutic Applications

Given its promising biological activities, this compound could have several therapeutic applications:

- Antibiotic Development : As an antimicrobial agent, it may contribute to new treatments for bacterial infections, especially those resistant to current antibiotics.

- Cancer Therapy : With its ability to induce apoptosis in cancer cells, it holds potential as a chemotherapeutic agent or as part of combination therapy regimens.

- Inflammatory Diseases : The compound's structural features suggest potential anti-inflammatory effects that could be explored in diseases characterized by chronic inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Target Compound :

- Thiazole : Substituted at the 4-position with an ethyl-linked 3,5-dimethylpyrazole.

- Pyrazole : 3,5-Dimethyl substitution prevents tautomerism, enhancing stability.

Analog 1 () :

4-(2-Methylthiazol-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide (Compound 32)

- Thiazole : 2-Methyl substitution at the 4-position.

- Pyrazole : 1,3,5-Trimethyl substitution; the additional methyl at the 1-position alters steric and electronic profiles compared to the target compound’s 3,5-dimethylpyrazole .

Analog 2 () :

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

- Triazole : Replaces thiazole, introducing a different heterocyclic system with tautomeric behavior (thione vs. thiol forms).

- Sulfonamide : Attached to a biphenyl system with halogen substituents (X = H, Cl, Br) .

Sulfonamide Substituents

Target Compound :

Analog 1 :

- -CH₃ Group : Lacks the electron-withdrawing properties of -CF₃, which may reduce resistance to enzymatic degradation.

Analog 2 :

- Halogen Substituents (Cl, Br) : Moderate electron-withdrawing effects compared to -CF₃.

Structural and Functional Implications

Methodological Considerations

- Structural Analysis : Tools like SHELX and Multiwfn are critical for crystallographic refinement and wavefunction analysis, respectively, ensuring accurate structural determination .

- Synthetic Reproducibility : The use of pyridine as a base in sulfonamide coupling (as in Analog 1) is a reliable method for the target compound’s synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.